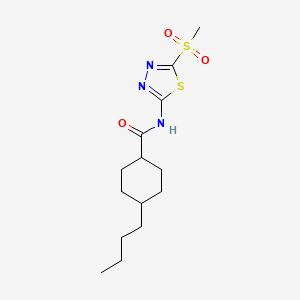![molecular formula C22H22FN3O B12202735 3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide](/img/structure/B12202735.png)
3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide typically involves the following steps:
Formation of 6-fluoroindole: This can be achieved by fluorination of indole using fluorinating agents such as Selectfluor.
Alkylation: The 6-fluoroindole is then alkylated with a suitable alkyl halide to introduce the propanamide group.
Coupling Reaction: The alkylated product is coupled with 1-(1H-indol-3-yl)propan-2-amine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of indole derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoroindole: A precursor in the synthesis of the compound.
1-(1H-indol-3-yl)propan-2-amine: Another precursor used in the synthesis.
2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone: A related compound with similar structural features.
Uniqueness
3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide is unique due to its dual indole structure, which provides a distinct set of biological activities and chemical reactivity. The presence of the fluoro group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
Properties
Molecular Formula |
C22H22FN3O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide |
InChI |
InChI=1S/C22H22FN3O/c1-15(12-17-14-24-20-5-3-2-4-19(17)20)25-22(27)9-11-26-10-8-16-6-7-18(23)13-21(16)26/h2-8,10,13-15,24H,9,11-12H2,1H3,(H,25,27) |
InChI Key |
VRZJUQNNHLBIQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B12202660.png)
![6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B12202668.png)
![2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12202673.png)
![9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B12202684.png)
![{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine](/img/structure/B12202688.png)
![3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B12202703.png)
![3'-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one](/img/structure/B12202706.png)
![6-chloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B12202712.png)
amine](/img/structure/B12202718.png)
![N'-{(Z)-[3-(4-bromobenzyl)-4-chloro-2-oxo-2,3-dihydro-1,3-thiazol-5-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B12202723.png)

![N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12202742.png)

![(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B12202746.png)
